8-Cloro-guanosina

Descripción general

Descripción

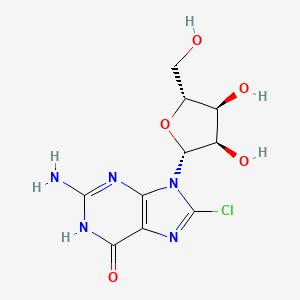

8-Chloroguanosine is an analogue of guanosine where the hydrogen in position 8 of the heterocyclic nucleobase is replaced by a chlorine atom . It is of interest as a reference material for research on chlorine-stressed RNA .

Synthesis Analysis

Activated human neutrophils secrete myeloperoxidase, which generates HOCl from H2O2 and Cl. Various (2 -deoxy)nucleosides react with HOCl to form chlorinated (2 -deoxy)nucleosides, including 8-chloro(2 -deoxy)guanosine .Molecular Structure Analysis

The molecular formula of 8-Chloroguanosine is C10H12ClN5O5 . The molecular weight is 317.69 . The structure is consistent with H-NMR .Chemical Reactions Analysis

8-Chloroguanosine is formed when 0.5 mM nucleoside reacted with 0.5 mM HOCl at pH 7.4 . Micromolar concentrations of tertiary amines such as nicotine and trimethylamine dramatically enhanced chlorination of free (2 -deoxy)nucleosides and nucleosides in RNA by HOCl .Aplicaciones Científicas De Investigación

Daño al ADN y Carcinogénesis

La 8-Cloro-guanosina (Cl-Guo) se forma cuando el ácido hipocloroso, liberado por la mieloperoxidasa para matar patógenos, ataca el ADN genómico. Este proceso es un posible mecanismo para la carcinogénesis inducida por la inflamación, lo que sugiere el papel de Cl-Guo en el estudio del daño al ADN y sus implicaciones en la investigación del cáncer .

Inflamación e Inhalación de Humo de Cigarrillo

La formación de Cl-Guo se ve aumentada por la nicotina y puede ser inhibida por los fitoquímicos polifenólicos y los compuestos sulfurosos. Esto indica su aplicación en la investigación de la reducción del daño al ADN asociado con la inflamación y la inhalación de humo de cigarrillo .

Estudios de Cloración

Cl-Guo sirve como material de referencia para la investigación sobre ARN con estrés por cloro, proporcionando información sobre los efectos de la cloración en los ácidos nucleicos .

Análisis Bioquímico de Especies Reactivas

Se estudiaron las actividades relativas del ácido hipocloroso, la mieloperoxidasa y los neutrófilos humanos activados en presencia de nitrito utilizando Cl-Guo como sonda. Esto destaca su uso en el análisis de la formación de especies reactivas en sistemas bioquímicos .

Posibles Efectos Inhibitorios de los Compuestos

La investigación sugiere que ciertos compuestos pueden inhibir la inducción del daño a la base nucleica mediado por la cloración, que Cl-Guo puede ayudar a estudiar. Esto tiene posibles aplicaciones en el desarrollo de estrategias para reducir el daño al ADN .

6. Estudios de Espectrometría de Masas de Ionización por Electrospray (ESI-MS) Cl-Guo se utiliza en ESI-MS para demostrar la formación de varios nucleósidos clorados, lo que ayuda a comprender las modificaciones de los nucleósidos en condiciones de estrés .

Molecules | Free Full-Text | Promutagenicity of 8-Chloroguanine Inhibition by Polyphenolic Phytochemicals and Sulfurous Compounds Technical Information about 8-Chloroguanosine Chlorination of Guanosine and Other Nucleosides by Hypochlorous Acid Inhibition by polyphenolic phytochemicals and sulfurous compounds

Mecanismo De Acción

Target of Action

8-Chloroguanosine is a purine nucleoside analogue . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s action on these targets plays a significant role in its antitumor activity .

Mode of Action

The mode of action of 8-Chloroguanosine involves the inhibition of DNA synthesis and the induction of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth .

Biochemical Pathways

The biochemical pathways affected by 8-Chloroguanosine are primarily those involved in DNA synthesis and apoptosis . The compound’s interaction with its targets leads to changes in these pathways, resulting in the inhibition of DNA synthesis and the induction of apoptosis . These changes have downstream effects that contribute to the compound’s antitumor activity .

Result of Action

The result of 8-Chloroguanosine’s action at the molecular and cellular levels is the inhibition of DNA synthesis and the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells, thereby exerting its antitumor effects .

Action Environment

The action of 8-Chloroguanosine can be influenced by various environmental factors. For instance, the presence of certain substances, such as nicotine, can enhance the chlorination of free nucleosides and nucleosides in RNA by hypochlorous acid . This suggests that environmental factors, including the presence of other substances, can influence the action, efficacy, and stability of 8-Chloroguanosine .

Análisis Bioquímico

Biochemical Properties

8-Chloroguanosine interacts with various enzymes, proteins, and other biomolecules. It is formed when various (2 -deoxy)nucleosides react with hypochlorous acid (HOCl) to form chlorinated (2 -deoxy)nucleosides . The relative chlorination, oxidation, and nitration activities of HOCl, myeloperoxidase, and activated human neutrophils were studied by analyzing 8-chloro-, 8-oxo-7,8-dihydro-, and 8-nitro-guanosine .

Cellular Effects

It is known that 8-Chloroguanosine is formed following exposure of isolated DNA or RNA to HOCl . This suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

8-Chloroguanosine exerts its effects at the molecular level through various mechanisms. It is formed when nucleosides react with HOCl, suggesting that it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

8-Chloroguanosine has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

Metabolic Pathways

It is known that it is formed when various (2 -deoxy)nucleosides react with HOCl , suggesting that it may interact with enzymes or cofactors involved in these reactions.

Propiedades

IUPAC Name |

2-amino-8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEYUNCYYKKCIX-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175254 | |

| Record name | 8-Chloroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-68-9 | |

| Record name | 8-Chloroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main pathway leading to the formation of 8-Chloroguanosine?

A1: 8-Chloroguanosine is primarily formed through the reaction of guanosine with hypochlorous acid (HOCl) [, ]. This reaction can occur spontaneously or be catalyzed by myeloperoxidase (MPO), an enzyme released by activated neutrophils, particularly in the presence of chloride ions [, ].

Q2: How do certain natural compounds impact the formation of 8-Chloroguanosine?

A2: Research indicates that various polyphenols, such as catechins, curcumin, resveratrol, and silibinin, can inhibit the formation of 8-Chloroguanosine []. (-)-epigallocatechin gallate (EGCG), a catechin found in green tea, exhibits the strongest inhibitory effect among the tested polyphenols []. Additionally, the sulfurous compound α-lipoic acid also demonstrates inhibitory potential against 8-Chloroguanosine formation []. These compounds showcase potential as mitigating agents against DNA damage linked to inflammation and smoking [].

Q3: What are the structural characteristics of 8-Chloroguanosine?

A3: X-ray crystallography reveals that 8-Chloroguanosine dihydrate crystallizes in the orthorhombic space group P2(1)2(1)2(1) []. The molecule adopts a syn conformation about the glycosidic bond, with the ribose ring exhibiting a C(2')-endo/C(1')-exo (2T1) pucker []. An intramolecular hydrogen bond stabilizes the gauche+ conformation of the -CH2OH side chain []. NMR analysis confirms a preference for the C(2')-endo conformation and syn glycosidic bond conformation in solution, similar to the solid state [].

Q4: What is the biological significance of 8-Chloroguanosine's structural features?

A4: The conformational preferences of 8-Chloroguanosine, particularly the syn glycosidic bond conformation, have significant implications for its interactions with enzymes []. This conformation, influenced by the chlorine atom's steric bulk and electronegativity, can affect the molecule's recognition and processing by various enzymatic systems compared to unsubstituted guanosine [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)

![N-[2-(2-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1531887.png)

![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)